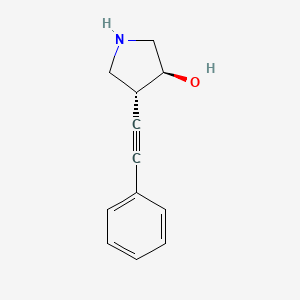

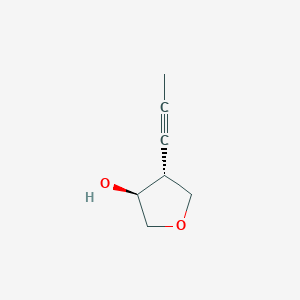

![molecular formula C11H7ClN2S B1531896 4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine CAS No. 16290-75-8](/img/structure/B1531896.png)

4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine

Vue d'ensemble

Description

“4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine” is a derivative of thienopyrimidine . Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are important and widely represented in medicinal chemistry as they are structural analogs of purines . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

Thienopyrimidines are structural and isoelectronic characteristics of purine-containing compounds . They have become an attractive structural feature in the production of pharmaceutical drugs . Specific molecular structure details for “4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine” were not found in the retrieved papers.Chemical Reactions Analysis

Thienopyrimidines exhibit a range of pharmacological effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Specific chemical reactions involving “4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine” were not found in the retrieved papers.Applications De Recherche Scientifique

Anti-inflammatory Applications

Pyrimidine derivatives, including 4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine , have been studied for their anti-inflammatory properties. These compounds can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs.

Anticancer Agents

Thienopyrimidine derivatives are structurally analogous to purines, making them significant in medicinal chemistry. They have shown promise in inhibiting various enzymes and pathways associated with cancer, such as protein kinases, topoisomerases, tubulin polymerization, and histone deacetylase (HDAC). This inhibition is crucial for developing new anticancer drugs with improved selectivity, efficiency, and safety .

Antimalarial Agents

The structural framework of 4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine has been utilized in the development of antimalarial agents. These compounds have shown potential in silico ADME profiling and physiochemical properties, predicting drug-like properties with very low toxic effects, which are essential for creating effective antimalarial therapies .

Anti-tuberculosis Agents

Thieno[3,2-d]pyrimidin-4-amine derivatives have been identified as potential agents against Mycobacterium tuberculosis. The structural characteristics of these compounds allow them to target specific pathways in the tuberculosis bacterium, offering a promising route for new anti-tuberculosis drugs .

Synthesis Methods

Recent research has also focused on the synthesis methods of thieno[3,2-d]pyrimidine derivatives. These methods are crucial for the development of various pharmaceutical drugs, as they allow for the creation of compounds with specific properties and activities .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrimidine derivatives is essential for the design of new compounds with desired pharmacological effects. Detailed SAR analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Mécanisme D'action

Target of Action

Thienopyrimidine derivatives, a class to which this compound belongs, are known to inhibit various enzymes and pathways . They are structural analogs of purines and have been found to have diverse biological activities .

Mode of Action

Thienopyrimidine derivatives are known to interact with their targets, leading to changes in cellular processes . They can inhibit the action of certain enzymes, leading to alterations in cellular signaling pathways .

Biochemical Pathways

4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine may affect various biochemical pathways due to its potential inhibitory effects on certain enzymes Thienopyrimidine derivatives have been associated with the inhibition of various enzymes and pathways .

Result of Action

Thienopyrimidine derivatives are known to have various biological activities, including potential anticancer effects .

Propriétés

IUPAC Name |

4-chloro-2-methyl-[1]benzothiolo[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2S/c1-6-13-9-7-4-2-3-5-8(7)15-10(9)11(12)14-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDDDQFYCMMEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=N1)Cl)SC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

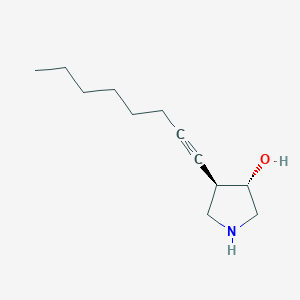

![2-(1-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}cyclopropyl)acetic acid](/img/structure/B1531816.png)

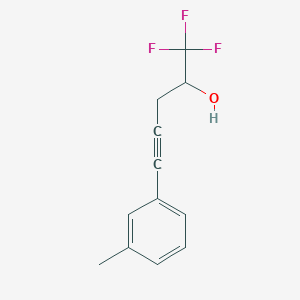

![(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1531817.png)

![3-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1531820.png)

![3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531821.png)

![4-[2-(Pyrrolidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531823.png)

![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H,8H,9H-cycloocta[d][1,2,3]triazole](/img/structure/B1531825.png)

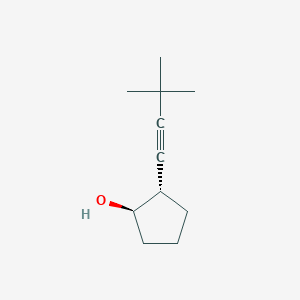

![1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531829.png)

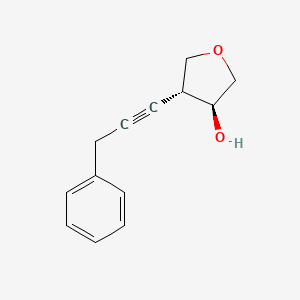

![(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1531835.png)